tert-Butyl(6-(methylamino)pyrimidin-4-yl)carbamate
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Overview
Description
Tert-butyl (6-Methylamino-pyrimidin-4-yl)-carbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(6-(methylamino)pyrimidin-4-yl)carbamate typically involves the reaction of 6-methylamino-pyrimidine-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-Methylamino-pyrimidin-4-yl)-carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Tert-butyl (6-Methylamino-pyrimidin-4-yl)-carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl(6-(methylamino)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-5-methyl-6-(methylamino)pyrimidin-4-yl]amino-cyclohexan-1-ol
- 3-{2-tert-butyl-6-(methylamino)pyrimidin-4-ylamino}-1$l^{6}-thiolane-1,1-dione
Uniqueness
Tert-butyl (6-Methylamino-pyrimidin-4-yl)-carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[6-(methylamino)pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-5-7(11-4)12-6-13-8/h5-6H,1-4H3,(H2,11,12,13,14,15) |
InChI Key |
WRBISBROYQCXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)NC |
Origin of Product |
United States |
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